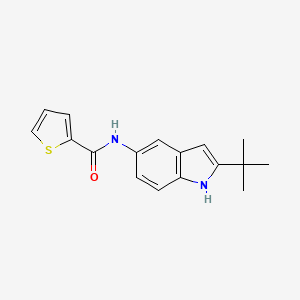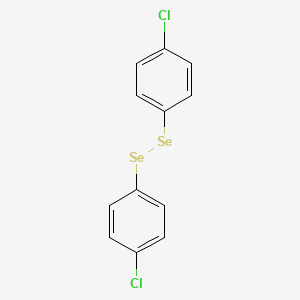
ZM323881
Übersicht
Beschreibung
ZM323881 is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). It is an anilinoquinazoline compound that demonstrates exceptional selectivity by significantly limiting its activity compared to other receptor tyrosine kinases such as platelet-derived growth factor receptor beta, fibroblast growth factor receptor 1, epidermal growth factor receptor, and erbB2 . This compound is primarily used in scientific research to study angiogenesis and related processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ZM323881 is synthesized through a multi-step process involving the formation of the quinazoline core followed by the introduction of various substituents. The key steps include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the anilino group via nucleophilic substitution.
- Addition of the benzyloxy and fluoro substituents through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes:
- Using high-purity starting materials and reagents.
- Employing efficient purification techniques such as recrystallization and chromatography.
- Implementing stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Arten von Reaktionen: ZM323881 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Chinazolin-N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Chinazolin-Kern oder die Substituenten zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, um Substituenten am Chinazolin-Ring einzuführen oder zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Halogenierungsmittel (z. B. Brom) oder Nucleophile (z. B. Amine).
Hauptprodukte:
- Chinazolin-N-Oxide aus Oxidationsreaktionen.
- Reduzierte Chinazolin-Derivate aus Reduktionsreaktionen.
- Substituierte Chinazolin-Verbindungen aus Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
ZM323881 wird in der wissenschaftlichen Forschung aufgrund seiner starken inhibitorischen Wirkung auf VEGFR2 weit verbreitet eingesetzt. Seine Anwendungen umfassen:
Chemie: Untersuchung der Struktur-Aktivitäts-Beziehung von VEGFR2-Inhibitoren und Entwicklung neuer therapeutischer Wirkstoffe.
Biologie: Untersuchung der Rolle von VEGFR2 bei der Angiogenese und vaskulären Biologie.
Medizin: Erforschung potenzieller therapeutischer Anwendungen bei der Krebsbehandlung durch Hemmung der Tumor-Angiogenese.
Industrie: Entwicklung neuer Medikamente und therapeutischer Strategien, die auf VEGFR2-vermittelte Signalwege abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Tyrosinkinaseaktivität von VEGFR2 hemmt. Diese Hemmung verhindert die Phosphorylierung von VEGFR2 und die anschließende Aktivierung nachgeschalteter Signalwege wie des extrazellulären signalregulieren Kinase (ERK)-Wegs . Durch die Blockierung dieser Wege hemmt this compound effektiv die Proliferation, Migration und Angiogenese von Endothelzellen.
Ähnliche Verbindungen:
Sunitinib: Ein weiterer VEGFR2-Inhibitor mit breiterer Aktivität gegen mehrere Rezeptor-Tyrosinkinasen.
Sorafenib: Hemmt VEGFR2 zusammen mit anderen Kinasen wie RAF-Kinase.
Pazopanib: Selektiv für VEGFR2, zielt aber auch auf andere Kinasen wie den Plättchen-abgeleiteten Wachstumsfaktorrezeptor und c-Kit ab.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität für VEGFR2 im Vergleich zu anderen Rezeptor-Tyrosinkinasen. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von VEGFR2-spezifischen Signalwegen ohne Off-Target-Effekte auf andere Kinasen .
Wirkmechanismus
ZM323881 exerts its effects by selectively inhibiting the tyrosine kinase activity of VEGFR2. This inhibition prevents the phosphorylation of VEGFR2 and subsequent activation of downstream signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway . By blocking these pathways, this compound effectively inhibits endothelial cell proliferation, migration, and angiogenesis.
Vergleich Mit ähnlichen Verbindungen
Sunitinib: Another VEGFR2 inhibitor with broader activity against multiple receptor tyrosine kinases.
Sorafenib: Inhibits VEGFR2 along with other kinases such as RAF kinase.
Pazopanib: Selective for VEGFR2 but also targets other kinases like platelet-derived growth factor receptor and c-Kit.
Uniqueness of ZM323881: this compound is unique due to its high selectivity for VEGFR2 compared to other receptor tyrosine kinases. This selectivity makes it a valuable tool for studying VEGFR2-specific pathways without off-target effects on other kinases .
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBNDZZLJRYRPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587879 | |
| Record name | 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193001-14-8 | |
| Record name | 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)







![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)
![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)

